(2-Iodo-4-nitrophenyl)methanol

Overview

Description

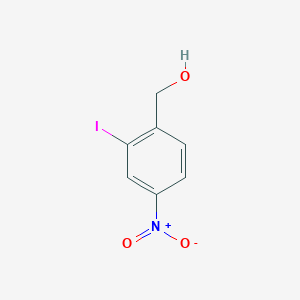

(2-Iodo-4-nitrophenyl)methanol: is an organic compound with the molecular formula C7H6INO3 It is characterized by the presence of an iodine atom and a nitro group attached to a benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-4-nitrophenyl)methanol typically involves the iodination of 4-nitrobenzyl alcohol. One common method includes the reaction of 4-nitrobenzyl alcohol with iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions to introduce the iodine atom at the ortho position relative to the nitro group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2-Iodo-4-nitrophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: (2-Iodo-4-nitrobenzaldehyde) or (2-Iodo-4-nitrobenzoic acid).

Reduction: (2-Amino-4-iodophenyl)methanol.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2-Iodo-4-nitrophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules

Medicine: Research is ongoing to explore the potential of this compound derivatives in drug development, particularly as antimicrobial and anticancer agents.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Iodo-4-nitrophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can engage in halogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

(2-Nitrophenyl)methanol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

(4-Iodo-2-nitrophenol): Similar structure but with a hydroxyl group instead of a hydroxymethyl group.

(2-Iodo-4-nitroaniline): Contains an amino group instead of a hydroxymethyl group.

Uniqueness: (2-Iodo-4-nitrophenyl)methanol is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. Its hydroxymethyl group also provides additional sites for functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

(2-Iodo-4-nitrophenyl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and implications for therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, often starting from 2-nitro-4-iodophenol. A common method includes the reduction of the corresponding aldehyde using reducing agents such as sodium borohydride or iron powder in ethanol . The final product is typically characterized by its melting point and spectral data.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives. These compounds have demonstrated significant inhibitory effects against various pathogens, particularly Pseudomonas aeruginosa, by targeting the PqsD enzyme involved in quorum sensing. This inhibition disrupts biofilm formation, a critical factor in the pathogenicity of this bacterium .

The mechanism by which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : It acts as a tight-binding inhibitor of PqsD, leading to decreased production of signaling molecules like HHQ and PQS, which are essential for bacterial communication and virulence .

- Biofilm Disruption : The compound's ability to inhibit biofilm formation suggests it could be a valuable agent in treating biofilm-associated infections .

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of this compound have revealed key insights into how modifications affect biological activity. Notable findings include:

- Substituent Effects : Variations in the nitro and iodo groups significantly influence the compound's binding affinity and inhibitory potency against target enzymes .

- Geometric Considerations : A tetrahedral geometry with appropriate acceptor functions has been shown to enhance binding interactions, suggesting that structural optimization could lead to more potent derivatives .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- In Vitro Studies : Laboratory tests have demonstrated that specific derivatives exhibit IC50 values in the micromolar range against PqsD, indicating strong inhibitory potential.

- In Vivo Applications : Preliminary animal studies suggest that these compounds can reduce infection severity and biofilm load in models of Pseudomonas infections, paving the way for further clinical investigations.

Data Summary

| Compound | Target Enzyme | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | PqsD | 5.0 | Inhibitor |

| Derivative A | PqsD | 3.5 | Inhibitor |

| Derivative B | PqsD | 10.0 | Inhibitor |

Properties

IUPAC Name |

(2-iodo-4-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZHUUBCMWRTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.